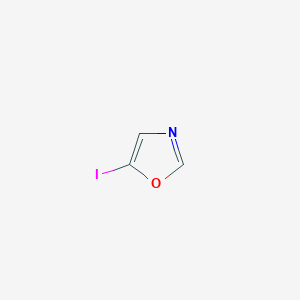

5-Iodooxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INO/c4-3-1-5-2-6-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHFPCSDFLZHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174001-43-3 | |

| Record name | 5-iodo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Iodooxazole and Analogous Regioisomers

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto an existing oxazole (B20620) core. The regioselectivity of this transformation is highly dependent on the reaction mechanism, which can be either an electrophilic aromatic substitution or a metalation-iodination sequence.

The C-5 position of the oxazole ring can be selectively iodinated through direct electrophilic aromatic substitution. This approach leverages the inherent electronic properties of the oxazole ring, where the C-5 position is susceptible to electrophilic attack. A common and straightforward method involves the use of N-iodosuccinimide (NIS) as the electrophilic iodine source, often activated by a Lewis acid. For instance, treating an oxazole precursor with NIS and a catalytic amount of boron trifluoride etherate (BF₃·Et₂O) in an anhydrous solvent like dichloromethane (B109758) at low temperatures can afford the 5-iodooxazole product. vulcanchem.com

Furthermore, palladium-catalyzed direct C-H activation methods have been developed that show high regioselectivity for the C-5 position under specific conditions. organic-chemistry.orgnih.gov While these methods typically install aryl groups rather than iodine, they underscore the intrinsic reactivity of the C-5 position towards electrophilic-type functionalization. nih.gov

Direct electrophilic iodination is generally ineffective for selectively functionalizing the C-4 and C-2 positions of the oxazole ring. acs.org Attempts to achieve C-4 iodination via electrophilic substitution often result in very low yields. acs.orgresearchgate.net

Consequently, the most viable strategy for introducing iodine at the C-2 and C-4 positions is through a metalation-iodination sequence. This involves deprotonation of the oxazole with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a lithium amide base such as lithium bis(trimethylsilyl)amide (LiHMDS), to form a lithiated intermediate, which is then quenched with an iodine source like molecular iodine (I₂). acs.orgresearchgate.netmdpi.com

However, this strategy presents a significant challenge in regioselectivity between the C-2 and C-4 positions. The regiochemical outcome is influenced by an equilibrium between the 2-lithiooxazole and its acyclic vinyl isonitrile tautomer. orgsyn.org The position of this equilibrium, and thus the final product distribution, is highly sensitive to reaction conditions such as solvent and temperature. acs.orgorgsyn.org For example, lithiation of a 5-substituted oxazole can lead to a mixture of 2-iodo and 4-iodo products, along with significant amounts of the 2,4-diiodooxazole (B1326457) byproduct. orgsyn.org

The choice of reagents and the precise control of reaction conditions are paramount to achieving regioselective iodination of the oxazole ring. The optimal conditions vary significantly depending on the target position (C-5, C-4, or C-2).

For direct C-5 iodination, electrophilic reagents are employed. In contrast, C-2 and C-4 iodination relies on a metalation-iodination protocol where temperature control is a key factor in directing the regioselectivity. A summary of typical reagents and conditions is presented below.

| Target Position | Method | Base | Iodine Source | Solvent | Temperature (°C) | Yield (%) | Citation |

| C-5 | Electrophilic Iodination | N/A (Lewis Acid: BF₃·Et₂O) | N-Iodosuccinimide (NIS) | CH₂Cl₂ | -78 to Room Temp | Moderate | vulcanchem.com |

| C-4 | Metalation-Iodination | LiHMDS | Iodine (I₂) | THF | -78 | 79 | acs.orgresearchgate.net |

| C-2 | Metalation-Iodination | LiHMDS | Iodine (I₂) | THF | -40 | 65 | acs.org |

Table 1: Comparative summary of reaction conditions for the regioselective iodination of oxazoles.

Challenges in Regioselective Iodination at C-4 and C-2

Indirect Synthetic Routes via Pre-functionalized Intermediates

Indirect methods involve the construction of the this compound ring from acyclic starting materials that already contain the necessary atoms and, in some cases, the iodine atom or a precursor group.

A notable indirect route provides access to 2,4-diaryl-5-iodooxazoles through the transformation of O-(β-arylethyl) arylimidates. researchgate.net This method relies on a sequence of reactions that culminates in an oxidative cyclization to form the desired iodooxazole ring.

A photochemical approach has been developed for the synthesis of 5-iodooxazoles from O-(β-arylethyl) arylimidates. researchgate.netresearchgate.net The process begins with the conversion of the imidate triflate salts into the corresponding neutral imidates using a base such as sodium hydride (NaH). researchgate.net These neutral imidates are then treated with an iodinating agent, 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), to generate N-iodoimidate intermediates. researchgate.net

The crucial step in this synthesis is the irradiation of the N-iodoimidate with a tungsten lamp. researchgate.netresearchgate.net This photochemical activation induces the formation of an iminyl radical, which undergoes a radical cascade reaction involving cyclization and subsequent elimination to furnish the final 2,4-diaryl-5-iodooxazole product. researchgate.net This methodology provides a unique, transition-metal-free pathway to highly substituted 5-iodooxazoles. researchgate.net

| Starting Material | Reagents | Conditions | Product | Citation |

| O-(β-arylethyl) arylimidate | 1) NaH2) DIH | Irradiation (300 W tungsten lamp), 1,2-dichloroethane | 2,4-Diaryl-5-iodooxazole | researchgate.netresearchgate.net |

Table 2: Photochemical synthesis of 5-iodooxazoles from arylimidates.

Transformation of Arylimidates to 5-Iodooxazoles

Transition-Metal-Free Approaches

Transition-metal-free methods for the synthesis of iodooxazoles offer advantages in terms of cost, toxicity, and ease of purification. One such approach involves the photochemical reaction of O-(β-arylethyl) arylimidates with 1,3-diiodo-5,5-dimethylhydantoin (DIH). This reaction, when irradiated with a tungsten lamp in 1,2-dichloroethane, can produce 2,4-diaryl-5-iodooxazoles in moderate to good yields, depending on the nature of the aryl substituents. researchgate.net

Another notable transition-metal-free method is the iodine-mediated aerobic oxidative cyclization of enaminone derivatives. This process is highly efficient and proceeds under mild conditions to yield trisubstituted oxazoles. nih.gov A related domino oxidative cyclization mediated by tert-butyl hydroperoxide (TBHP) and molecular iodine (I₂) also provides a facile, one-pot synthesis of polysubstituted oxazoles from readily available starting materials. organic-chemistry.org This method is praised for its environmentally friendly profile and operational simplicity. organic-chemistry.org

More recently, a strategy for the synthesis of substituted oxazoles has been developed involving the metal-free cleavage of a C–O bond in an ester, followed by C–N and C–O bond formation using iodine as the sole oxidant. rsc.org

Conversion from Other Halogenated Oxazoles (e.g., Bromooxazoles)

The conversion of other halogenated oxazoles, particularly bromooxazoles, into their iodo counterparts is a common and effective strategy. This transformation is often achieved through a "halogen dance" reaction. For instance, the lithium diisopropylamide (LDA)-mediated halogen dance of 5-iodooxazoles can be used to generate 4-iodooxazoles. researchgate.net The mechanism of this rearrangement has been studied and compared to that of 5-bromooxazoles. researchgate.net

Palladium-catalyzed cross-coupling reactions are also employed for the late-stage iodination of bromooxazoles. vulcanchem.com For example, 5-bromooxazole (B1343016) can be converted to this compound using a palladium acetate (B1210297) catalyst, a suitable ligand like XPhos, and an iodide source such as zinc iodide in a solvent like DMF at elevated temperatures. vulcanchem.com

It has also been noted that 2,4-dihalooxazoles can undergo regioselective Suzuki-Miyaura cross-coupling reactions, allowing for the selective functionalization at one halogenated position while leaving the other intact for subsequent reactions. ignited.in

Cyclization Reactions Leading to Iodooxazoles

Gold catalysis has emerged as a powerful tool for the synthesis of oxazole rings. Gold-catalyzed reactions often proceed with high efficiency and selectivity under mild conditions. nih.govrsc.org One such method involves the gold-catalyzed intermolecular oxidation of terminal alkynes, which generates α-oxo gold carbenes that can then react to form 2,5-disubstituted oxazoles. beilstein-journals.orgmdpi.com

A regiodivergent synthesis of sulfenyl oxazoles has been achieved using gold catalysis. The reaction of 1,4,2-dioxazoles and alkynyl thioethers under gold-catalyzed conditions favors the formation of 5-sulfenyl oxazoles. bham.ac.uk

A notable gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has been developed for the synthesis of fully-substituted oxazoles. nih.govrsc.orgnih.govrsc.org A key feature of this protocol is that the triazene (B1217601) group in the resulting oxazole product can be subsequently replaced to yield an iodo-oxazole derivative, opening pathways to a diverse range of oxazole structures. nih.govrsc.orgnih.gov This method is advantageous due to the use of readily available starting materials, mild reaction conditions, and scalability. nih.govrsc.org The transformation of the triazenyl group to an iodo group can be achieved by heating the oxazole product in methyl iodide at a high temperature, affording the 3-iodo-oxazole in a moderate yield. rsc.org

Gold-Catalyzed Approaches

Metalation-Mediated Strategies

Regioselective metalation, particularly lithiation, followed by quenching with an iodine source is a cornerstone for the synthesis of specifically substituted iodooxazoles. derpharmachemica.comcommonorganicchemistry.com The position of lithiation on the oxazole ring is highly dependent on the reaction conditions and the substituents already present on the ring. researchgate.netresearchgate.netclockss.org

Vedejs and co-workers reported a method for the direct iodination of oxazoles at the C-4 position via a 2-lithiated oxazole intermediate. derpharmachemica.comnih.gov This reaction proceeds through an acyclic enolate, which is the dominant tautomer of the 2-lithiooxazole. derpharmachemica.com The use of polar aprotic solvents like DMF can favor the formation of the acyclic form, leading to improved regioselectivity for C-4 halogenation. orgsyn.org

For instance, the lithiation of 5-substituted oxazoles with n-butyllithium (n-BuLi) at low temperatures, followed by the addition of an iodine source, can lead to the formation of 4-iodooxazoles. derpharmachemica.comorgsyn.org The regioselectivity can be influenced by the temperature at which the lithiation and subsequent quench are performed. orgsyn.orgacs.org In some cases, a second lithiation and iodination can be performed to introduce a second iodine atom, leading to diiodooxazoles. acs.org

The table below summarizes representative conditions for the regioselective iodination of oxazoles via lithiation.

| Starting Material | Base | Solvent | Iodine Source | Product | Yield (%) | Reference |

| 5-Substituted Oxazole | n-BuLi | DMF | I₂ | 4-Iodo-5-substituted oxazole | Varies | orgsyn.org |

| 2,5-Diphenyloxazole | n-BuLi | THF | I₂ | 4-Iodo-2,5-diphenyloxazole | High | derpharmachemica.com |

| Indole-Oxazole Fragment | LiHMDS | THF | I₂ | 4-Iodo derivative | 79 | researchgate.net |

| Indole-Oxazole Fragment | n-BuLi | THF | I₂ | 2-Iodo derivative | 65 | acs.org |

Strategies to Control Lithiation Position (C-2, C-4, C-5)

The regioselective functionalization of the oxazole ring through lithiation is a powerful synthetic strategy. The inherent acidity of the protons on the oxazole ring generally follows the order C-2 > C-5 > C-4, which dictates the position of metallation under thermodynamic control. acs.org However, kinetic conditions, protecting groups, and specific reagents can be employed to selectively deprotonate and functionalize each position.

C-2 Lithiation: Direct deprotonation of an unsubstituted or substituted oxazole with a strong organolithium base, such as n-butyllithium (n-BuLi), typically occurs at the C-2 position due to it being the most acidic site. sci-hub.sescribd.com This high acidity is attributed to the inductive effect of the adjacent oxygen and nitrogen atoms. scribd.com Subsequent quenching of the resulting 2-lithiooxazole intermediate with an iodine-based electrophile, like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), provides the 2-iodooxazole (B2367723) derivative in good yield. sci-hub.se

C-5 Lithiation: To achieve lithiation at the C-5 position, the more acidic C-2 position must first be blocked. A common strategy involves the introduction of a bulky protecting group, such as a triisopropylsilyl (TIPS) group. sci-hub.se The reaction of oxazole with n-BuLi followed by treatment with triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) yields 2-TIPS-oxazole. sci-hub.se Subsequent treatment of this protected intermediate with another equivalent of an organolithium reagent, like n-BuLi or lithium diisopropylamide (LDA), directs deprotonation to the next most acidic site, the C-5 position. sci-hub.se Trapping the resulting 5-lithio species with an electrophile can then yield a C-5 substituted product. However, this method has faced challenges, with attempts to brominate the 5-position of 2-TIPS-oxazole leading to ring degradation under various conditions, indicating the sensitivity of the oxazole ring. sci-hub.se

C-4 Lithiation: Selective functionalization at the C-4 position is the most challenging due to its low acidity. Strategies to achieve C-4 substitution often rely on exploiting an equilibrium between the 2-lithiooxazole and its acyclic vinyl isonitrile enolate tautomer. scribd.comorgsyn.org This equilibrium can be influenced by the choice of solvent. orgsyn.org In polar aprotic solvents like dimethylformamide (DMF), the acyclic form is favored. orgsyn.org By performing the lithiation at a higher temperature (e.g., -15 °C) to allow the equilibrium to be established and then cooling before quenching with an electrophile, high regioselectivity for the C-4 position can be achieved. orgsyn.org

Another method to generate C-4 substituted iodooxazoles is the "halogen dance" reaction, which involves the base-mediated rearrangement of a this compound. researchgate.net Treatment of a this compound with lithium diisopropylamide (LDA) can induce a rearrangement to the thermodynamically more stable 4-iodooxazole (B3223780). researchgate.net

The following table summarizes various strategies to control the lithiation position on the oxazole ring.

| Target Position | Substrate | Base/Reagent | Solvent | Conditions | Resulting Intermediate | Reference |

|---|---|---|---|---|---|---|

| C-2 | Oxazole | n-BuLi | THF | -78 °C | 2-Lithiooxazole | sci-hub.se |

| C-5 | 2-TIPS-oxazole | n-BuLi or LDA | THF | -80 °C to -20 °C | 2-TIPS-5-lithiooxazole | sci-hub.se |

| C-4 | 5-Substituted Oxazole | LHMDS | DMF | Lithiation at -15 °C, age for 30 min, then quench at -70 °C | 4-Substituted product via acyclic enolate | orgsyn.org |

| C-4 | This compound | LDA | THF | -78 °C | 4-Iodooxazole via halogen dance | researchgate.net |

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its regioisomers can be achieved through several pathways, and the optimization of reaction conditions is critical for maximizing yields and ensuring regiochemical purity. Key parameters that are often adjusted include the choice of iodinating agent, catalyst, solvent, base, and temperature.

For the direct iodination of oxazole precursors, a common method involves electrophilic substitution. One optimized protocol uses N-iodosuccinimide (NIS) as the iodine source in the presence of a catalytic amount of the Lewis acid boron trifluoride etherate (BF₃·Et₂O). vulcanchem.com The reaction is typically initiated at a low temperature (-78 °C) and allowed to warm to room temperature, with subsequent purification by chromatography yielding the desired product. vulcanchem.com

In methods involving lithiation, the choice of base is crucial. While n-BuLi is effective for deprotonation, other bases have been explored to optimize selectivity and yield. williams.edu For instance, in the alkylation of certain oxazoles, using lithium diethylamide was found to alter the regioselectivity compared to n-BuLi or LDA, which is thought to arise from the amine's ability to mediate the equilibration between lithiated intermediates. williams.edu In the context of the halogen dance reaction to convert 5-iodooxazoles to 4-iodooxazoles, a screen of bases showed that LDA was effective, whereas other bases like KHMDS, NaHMDS, and KH gave no reaction. researchgate.net

Optimization can also involve alternative energy sources. Microwave irradiation has been successfully applied to the Van Leusen oxazole synthesis, a method that can be adapted to produce 5-iodooxazoles. vulcanchem.com The use of microwave heating at 100°C for 20 minutes has been shown to improve yields to 85% while significantly reducing reaction times. vulcanchem.com

A photochemical approach offers another route. The transformation of O-(β-arylethyl) arylimidates into 2,4-diaryl-5-iodooxazoles has been accomplished using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodinating agent under irradiation from a tungsten lamp. researchgate.net

The table below details optimized conditions for various synthetic routes to iodooxazoles, highlighting the impact on yield.

| Target Compound | Method | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Direct Iodination | Oxazole, NIS (1.2 equiv), BF₃·Et₂O (cat.) | CH₂Cl₂ | -78 °C to RT, 4 h | Not specified | vulcanchem.com |

| This compound Derivative | Van Leusen Synthesis | Iodine-containing aldehyde, TosMIC | Not specified | Microwave, 100 °C, 20 min | 85% | vulcanchem.com |

| 2,4-Diaryl-5-iodooxazole | Photochemical | O-(β-arylethyl) arylimidate, DIH | 1,2-Dichloroethane | Tungsten lamp irradiation | Good to moderate | researchgate.net |

| 4-Iodooxazole | Halogen Dance | This compound, LDA (1.5 equiv) | THF | -78 °C | 35% | researchgate.net |

| 2-Bromooxazole | Lithiation-Bromination | Oxazole, n-BuLi, DBTFE | THF | -78 °C | 74% | sci-hub.se |

| 4-(2,4-diiodooxazol-5-yl)phenyl 4-methylbenzenesulfonate | Di-iodination | Oxazole precursor, LiHMDS (3 equiv), I₂ (3 equiv) | THF | -78 °C | Not specified | mdpi.com |

Reactivity and Transformation Pathways of 5 Iodooxazole

Halogen Dance Rearrangement of 5-Iodooxazoles

The halogen dance rearrangement is a phenomenon where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a new location. wikipedia.org In the context of 5-iodooxazoles, this rearrangement typically involves the migration of the iodine atom from the C5 to the C4 position. researchgate.netthieme-connect.de This transformation is significant as it allows for functionalization at positions that are often difficult to access through conventional synthetic routes. wikipedia.org

The halogen dance rearrangement of 5-iodooxazoles can be mediated by strong bases, with lithium diisopropylamide (LDA) being a prominent example. researchgate.netthieme-connect.de The process is initiated by the deprotonation of the oxazole (B20620) ring. In the case of 5-iodooxazoles, LDA treatment leads to the formation of a 4-iodooxazole (B3223780) product. researchgate.netthieme-connect.de

A study on the LDA-mediated halogen dance of 5-iodooxazoles to 4-iodooxazoles revealed a complex reaction network. researchgate.net The reaction of 2-(butylsulfanyl)-5-iodooxazole with LDA at -78 °C yielded the rearranged 2-(butylsulfanyl)-4-iodooxazole along with a reduced oxazole byproduct. researchgate.net

The regioselectivity and yield of halogen dance rearrangements are influenced by several factors, including the choice of base, temperature, and the presence of additives.

Base: The selection of the base is critical. While LDA facilitates the rearrangement of 5-iodooxazoles, other bases like potassium hexamethyldisilazide (KHMDS) and sodium hexamethyldisilazide (NaHMDS) have been shown to be ineffective under similar conditions. researchgate.net The use of n-butyllithium (n-BuLi) can lead to selective lithium-iodide exchange without rearrangement. researchgate.net

Table 1: Effect of Various Bases on the Halogen Dance Rearrangement of 2-(Butylsulfanyl)-5-iodooxazole researchgate.net

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Products (% Yield) |

| 1 | LDA | 1.5 | THF | -78 | 4-iodooxazole (35%), reduced oxazole (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |

| 4 | KDA | 1.5 | THF | -78 | 4-iodooxazole (46%), reduced oxazole (54%) |

| 5 | n-BuLi | 1.0 | THF | -78 | 5-lithiooxazole (98%) |

Data sourced from a study on the halogen dance rearrangement of iodooxazoles. researchgate.net

Temperature: Temperature plays a crucial role in controlling the reaction pathway. The halogen dance rearrangement of 5-iodooxazoles is typically performed at low temperatures, such as -78 °C, to control the reactivity and minimize side reactions. researchgate.netnih.gov

The efficiency of the halogen dance reaction of 5-iodooxazoles can be significantly improved by the use of catalytic additives. researchgate.netthieme-connect.de Notably, the addition of a catalytic amount of a bromooxazole, such as 2-(butylsulfanyl)-5-bromooxazole, has been shown to be a cornerstone for the success of the rearrangement. researchgate.netthieme-connect.de

The bromooxazole additive is believed to act as a halogen carrier in a polar chain process. wikipedia.org It facilitates the halogen-metal exchange steps, thereby propagating the rearrangement and leading to higher yields of the desired 4-iodooxazole product. wikipedia.orgresearchgate.net For instance, in the LDA-mediated rearrangement of 2-(butylsulfanyl)-5-iodooxazole, the yield of the 4-iodo product increased from 62% (with 0 mol% catalyst) to 81% with the addition of 5 mol% of 2-(butylsulfanyl)-5-bromooxazole. researchgate.net

Factors Influencing Regioselectivity and Yield in Rearrangements

Metal-Catalyzed Cross-Coupling Reactions

5-Iodooxazoles are valuable substrates in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. ignited.in The iodine atom at the C5 position serves as a reactive handle for these transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is instrumental in synthesizing biaryl compounds, conjugated systems, and other complex organic molecules. libretexts.orgyoutube.com

5-Iodooxazoles readily participate in Suzuki-Miyaura cross-coupling reactions with a variety of organoboronic acids and their esters. psu.edu This reaction allows for the introduction of aryl, heteroaryl, and other organic fragments at the C5 position of the oxazole ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org

For example, the coupling of 2-iodo-5-phenyloxazole (B3201620) with a 2-phenyl-oxazol-4-yl boronate ester has been demonstrated to produce dioxazoles. ignited.in Microwave-assisted Suzuki-Miyaura cross-coupling has also been effectively used to synthesize bis-oxazole derivatives by reacting 2-iodo-oxazole derivatives with oxazole-4-ylboronates, often resulting in good to excellent yields in significantly reduced reaction times. psu.edu

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the iodooxazole to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 5-Iodooxazole |

| 4-Iodooxazole |

| Lithium Diisopropylamide (LDA) |

| 2-(Butylsulfanyl)-5-iodooxazole |

| 2-(Butylsulfanyl)-4-iodooxazole |

| 2-(Butylsulfanyl)-5-bromooxazole |

| Potassium Hexamethyldisilazide (KHMDS) |

| Sodium Hexamethyldisilazide (NaHMDS) |

| n-Butyllithium (n-BuLi) |

| 2-Iodo-5-phenyloxazole |

| 2-Phenyl-oxazol-4-yl boronate ester |

Suzuki-Miyaura Cross-Coupling

Regioselectivity in Dihalooxazole Coupling

In the realm of multiply halogenated heterocycles, directed cross-coupling reactions at specific carbon atoms are crucial for synthetic efficiency. ignited.in When an oxazole ring is substituted with more than one halogen, the inherent reactivity differences between the carbon-halogen bonds, influenced by their electronic environment, can be exploited for regioselective functionalization.

Research has demonstrated that in 2,4-dihalooxazole systems, a regioselective Suzuki-Miyaura cross-coupling can be achieved. ignited.in Subsequently, the remaining halogen can participate in a second, different coupling reaction, such as a Stille coupling. ignited.in This sequential approach allows for the controlled and convergent synthesis of trisubstituted oxazoles. ignited.in While this specific example highlights the reactivity difference between C2 and C4 positions, the principle of regioselectivity is paramount. The C5 position of oxazole is electron-rich, which influences the reactivity of a C5-halogen bond in coupling reactions compared to halogens at the more electron-deficient C2 and C4 positions. nih.gov In the case of a dihalooxazole containing a 5-iodo substituent, the established principles of palladium-catalyzed cross-coupling suggest that the carbon-iodine bond would be significantly more reactive towards oxidative addition than a carbon-bromine or carbon-chlorine bond at another position, thus enabling highly regioselective coupling at the C5 position.

Stille Cross-Coupling

The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex. youtube.comorganic-chemistry.org This reaction is noted for its tolerance of a wide variety of functional groups, owing to the stability and low nucleophilicity of the organostannane reagents. youtube.comorganic-chemistry.org

This compound is a competent substrate for Stille cross-coupling reactions. The reactivity of the C5 position can be harnessed for C-C bond formation. For instance, the synthesis of 5-tri-n-butylstannyl oxazoles creates a versatile intermediate for subsequent Stille processes. nih.gov This 5-stannylated oxazole can then be coupled with organic iodides, such as (Z)-iodide 16, using a palladium catalyst like Pd(PPh₃)₄ in the presence of lithium chloride and copper(I) chloride, to produce complex 2,5-disubstituted oxazoles in high yield. nih.gov

Conversely, 5-iodooxazoles can act as the electrophilic partner, coupling with various organostannanes. Oxazol-2-ylstannanes have been successfully used as nucleophiles in palladium-catalyzed cross-coupling reactions. ignited.in In a strategy for synthesizing trisoxazoles, a Stille coupling was employed using a newly prepared oxazol-2-ylstannane, which reacted with a 4-iodooxazole derivative. ignited.in This demonstrates the general utility of iodooxazoles as coupling partners in Stille reactions.

Table 1: Example of Stille Cross-Coupling with a 5-Stannyl Oxazole Derivative

| Electrophile | Organostannane | Catalyst | Additives | Product | Yield | Reference |

| (Z)-iodide 16 | 2-(Phenylsulfonyl)-5-(tri-n-butylstannyl)oxazole | Pd(PPh₃)₄ (10 mol%) | LiCl (6 equiv), CuCl (5 equiv) | Oxazole 17 | 90% | nih.gov |

Negishi Cross-Coupling

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide or triflate. psu.edu It is a highly effective method for constructing carbon-carbon bonds and is noted for the high reactivity of the organozinc nucleophile compared to other organometallics like organostannanes or boronic acids. psu.edu

Organozinc reagents derived from oxazoles are key intermediates in Negishi couplings. These can be prepared through several methods, including direct insertion of zinc metal into a carbon-halogen bond or via a halogen-metal exchange from a lithiated species. The presence of activating agents like lithium chloride is often crucial for the efficient formation and subsequent reactivity of these reagents. bris.ac.ukresearchgate.net

While the direct formation of an oxazol-5-ylzinc reagent from this compound is plausible, studies have also focused on the deprotonation of oxazoles to form reactive carbanions which can then be transmetalated. nih.gov For example, deprotonation at the C5 position of 2-(phenylsulfonyl)-1,3-oxazole creates a C-5 carbanion that can be functionalized. nih.gov Such intermediates can, in principle, be converted to organozinc species for Negishi coupling. nih.gov

In a notable application, a Negishi coupling was used to synthesize 2,4,5-trisubstituted oxazoles. uni-muenchen.de After zincation of a 2,5-disubstituted oxazole at the C4 position, the resulting organozinc intermediate underwent Negishi cross-coupling with various aryl iodides to furnish the desired products in good yields. uni-muenchen.de This highlights the utility of oxazolylzinc reagents in building complex aryl-substituted oxazoles. uni-muenchen.de

Table 2: Examples of Negishi Cross-Coupling with Oxazolylzinc Reagents

| Oxazole Precursor | Coupling Partner | Product | Yield | Reference |

| Zincated 2-(4-chlorophenyl)-5-phenyloxazole | 1-Iodo-4-(trifluoromethyl)benzene | 2-(4-Chlorophenyl)-5-phenyl-4-(4-(trifluoromethyl)phenyl)oxazole | 82% | uni-muenchen.de |

| Zincated 2-(4-chlorophenyl)-5-phenyloxazole | 4-Iodobenzonitrile | 4-(2-(4-Chlorophenyl)-5-phenyloxazole-4-yl)benzonitrile | 73% | uni-muenchen.de |

Carbon-Nitrogen (C-N) Coupling Reactions

The formation of carbon-nitrogen bonds is fundamental in medicinal chemistry, as nitrogen-containing heterocycles are prevalent in drug candidates. While C-C coupling of halo-oxazoles is well-established, C-N coupling reactions are less common, partly due to the challenges associated with reductive elimination from electron-rich oxazole electrophiles. nih.gov

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-catalyzed methods. Research has shown that previously low-yielding C-N coupling reactions of iodo-oxazoles can be significantly improved. nih.govresearchgate.netnih.gov A method using copper(I) iodide (CuI) as the catalyst, in combination with a silver benzoate (B1203000) additive and a 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand, has been developed to afford synthetically useful yields. nih.govresearchgate.netnih.gov

This protocol has been successfully applied to the coupling of 5-iodo-2-phenyloxazole with 2-pyridinone, yielding the corresponding N-substituted product. nih.gov The methodology is robust enough to allow for the coupling of various iodo-oxazole regioisomers, including the 2-iodo, 4-iodo, and 5-iodo variants, demonstrating its versatility in accessing different substitution patterns on the oxazole core. nih.govresearchgate.net

Table 3: Copper-Catalyzed C-N Coupling of Iodo-oxazole Regioisomers with 2-Pyridinone

| Iodo-oxazole Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 2-Iodo-5-phenyloxazole | 2-Pyridinone | CuI, Ag(I) benzoate, 4,7-dimethoxy-1,10-phenanthroline | 1-(5-Phenyl-1,3-oxazol-2-yl)pyridin-2(1H)-one | 63% | nih.gov |

| 5-Iodo-2-phenyloxazole | 2-Pyridinone | CuI, Ag(I) benzoate, 4,7-dimethoxy-1,10-phenanthroline | 1-(2-Phenyl-1,3-oxazol-5-yl)pyridin-2(1H)-one | 49% | nih.gov |

| 4-Iodo-5-methyl-2-phenyloxazole | 2-Pyridinone | CuI, Ag(I) benzoate, 4,7-dimethoxy-1,10-phenanthroline | 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)pyridin-2(1H)-one | 41% | nih.gov |

Role of Additives (e.g., Silver Benzoate)

In certain transition metal-catalyzed reactions, additives play a crucial role in enhancing reaction efficiency and yield. For instance, in the copper-catalyzed C-N coupling of iodo-oxazoles with aromatic nitrogen heterocycles like 2-pyridinone, the use of additives such as silver benzoate (AgOBz) has been shown to be beneficial. researchgate.netnih.govacs.org Initial attempts at coupling iodo-oxazoles with 2-pyridinone often result in low yields. researchgate.netnih.gov However, the introduction of a silver benzoate additive to a system using a copper(I) iodide (CuI) catalyst and a 4,7-dimethoxy-1,10-phenanthroline ligand can significantly improve the yield of the desired N-heterocycle-coupled product. researchgate.netnih.gov

The improvement is notable when comparing different silver-based additives. While silver carbonate (Ag₂CO₃) provides some enhancement, its limited solubility can be a restricting factor. nih.gov Switching to the more soluble silver benzoate has been observed to increase the reaction yield substantially, for example, from 63% to 81% under specific optimized conditions by also lowering the reaction concentration. nih.gov This suggests that the additive's role is critical in facilitating the bond-forming process, potentially through mechanisms like halide abstraction, which increases the reactivity of the catalytic species. researchgate.net

Scope of Aromatic Nitrogen Heterocycles

The copper-catalyzed coupling methodology employing silver benzoate as an additive demonstrates a considerable scope with respect to the aromatic nitrogen heterocycles that can be coupled with iodooxazoles. researchgate.netnih.gov This method is not only applicable to 2-pyridinone but extends to a variety of other NH-containing heterocycles. researchgate.netnih.govacs.org

The reaction has been successfully applied to demonstrate the coupling of various iodo-heterocycles with 2-pyridinone and, conversely, the coupling of different NH-heterocycles with 4-iodo-oxazole. researchgate.net The versatility of this approach allows for the synthesis of all three regioisomers of oxazole-pyridinone by using 2-iodo-, 4-iodo-, or 5-iodo-oxazole as the starting material. researchgate.netnih.gov For example, using 5-iodo-2-phenyloxazole as the substrate yields the corresponding 5-substituted product. nih.gov

The scope of compatible N-heterocycles includes:

Pyridinones : 3-Substituted 2-pyridinones and 3-bromopyridin-4-one have been coupled successfully. nih.gov

Pyridazinones : Both pyridazin-3(2H)-one and its 6-methyl derivative couple in good yields. nih.gov

Azoles : Imidazole and 1,2,4-triazole (B32235) are effective coupling partners. nih.gov Even substituted azoles like 4-bromoimidazole can be coupled, although sometimes less efficiently. nih.gov

Fused Systems : The methodology extends to fused bicyclic systems like quinolin-2(1H)-one and 7(6H)-one derivatives. researchgate.net

Other Heterocycles : Pyrimidine derivatives such as 5-methylpyrimidine-2,4-dione have also been shown to couple at the N1-position. researchgate.netnih.gov

Below is a table summarizing the scope of N-heterocycle coupling partners with iodo-oxazoles under copper-catalyzed conditions with a silver benzoate additive.

| N-Heterocycle Partner | Iodo-oxazole Position | Yield |

| 2-Pyridinone | 5-(2-phenyloxazole) | 49% |

| Imidazole | 4-(2-phenyloxazole) | 77% |

| 4-Bromoimidazole | 4-(2-phenyloxazole) | 53% |

| Pyridazin-3(2H)-one | 4-(2-phenyloxazole) | 54% |

| 1,2,4-Triazole | 4-(2-phenyloxazole) | 46% |

| 5-Methylpyrimidine-2,4-dione | 4-(2-phenyloxazole) | 51% |

This table is generated based on data from the referenced articles and illustrates the versatility of the coupling reaction. nih.gov

Carbon-Carbon (C-C) Coupling Beyond Established Cross-Coupling

While established cross-coupling reactions like Suzuki-Miyaura and Stille are powerful tools for C-C bond formation, alternative strategies that avoid the pre-synthesis of organometallic reagents are highly valuable. acs.orgignited.innih.gov For this compound, transition-metal-catalyzed direct C-H arylation has emerged as a significant alternative approach. acs.orgresearchgate.net This method allows for the direct coupling of an aryl halide with an unfunctionalized C-H bond on the oxazole ring, offering a more atom-economical and streamlined synthetic route. researchgate.net

The challenge with oxazoles is controlling the regioselectivity of the C-H activation, as there are two potential sites for reaction: the C2 and C5 positions. acs.orgbeilstein-journals.org Research has focused on developing catalytic systems that can selectively target one position over the other. nih.govgalchimia.com For instance, deprotonation of 2-(phenylsulfonyl)-1,3-oxazole can generate a C-5 carbanion, which then reacts with various electrophiles. researchgate.net The subsequent formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles from this intermediate opens pathways to cross-coupling reactions, demonstrating a functionalization handle for C-C bond formation at the C5 position. researchgate.net

Palladium-Catalyzed Direct Arylation and Alkenylation

Palladium catalysis has been pivotal in developing direct arylation and alkenylation methods for oxazoles, including derivatives like this compound. acs.orgnih.govbeilstein-journals.org These methods offer the ability to forge C-C bonds directly at the oxazole core, bypassing the need for pre-functionalized organometallic species. researchgate.net

Direct Arylation: Highly regioselective palladium-catalyzed methods have been developed to directly arylate the oxazole ring at either the C2 or C5 position with high selectivity (>100:1). nih.gov The choice of reaction conditions, particularly the solvent and phosphine (B1218219) ligand, dictates the site of arylation. galchimia.combeilstein-journals.org

C5-Arylation : This is generally favored in polar solvents like N,N-dimethylacetamide (DMA) when using specific phosphine ligands such as CataCXium A or 3,4,5,6-tetramethyl-t-Bu-X-Phos. galchimia.combeilstein-journals.org This represents the first general method for the selective arylation of the C5 position of the parent oxazole. nih.gov

C2-Arylation : This outcome is preferred in nonpolar solvents like toluene (B28343) with a different ligand, such as RuPhos. galchimia.combeilstein-journals.org

This switchable selectivity allows for the synthesis of various substituted oxazoles from a common starting material. galchimia.com The methodology is compatible with a wide array of aryl and heteroaryl bromides, chlorides, and triflates. nih.gov The direct arylation approach has been successfully applied to install aryl groups at the 2-position of 5-substituted oxazoles, showcasing its utility in building complex molecular architectures. acs.org

Direct Alkenylation: Similar to arylation, palladium complexes can catalyze the direct alkenylation of oxazoles. organic-chemistry.orgpsu.edu For example, Pd(PPh₃)₄ has been shown to efficiently catalyze the direct alkenylation of the C2 position of 5-phenyloxazole (B45858) with various bromoalkenes. organic-chemistry.org This reaction is both regio- and stereospecific with respect to the bromoalkene, allowing for the synthesis of (Z)- or (E)-2-vinyl-5-phenyloxazoles in good yields. organic-chemistry.org While much of the reported direct alkenylation focuses on the C2 position, the principles can be extended to other positions through careful substrate and catalyst design. mdpi.com

The table below summarizes conditions for regioselective direct arylation of oxazole.

| Target Position | Catalyst | Ligand | Base | Solvent | Temperature |

| C-5 | Pd(OAc)₂ | CataCXium A | K₂CO₃ | DMA | 110 °C |

| C-2 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 110 °C |

Table based on data for achieving switchable regioselectivity in direct arylation of oxazole. galchimia.com

Nucleophilic Substitution and Derivatization Reactions

The reactivity of the oxazole ring is complex; it is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, and it generally does not undergo nucleophilic substitution reactions readily, often leading to ring cleavage instead. slideshare.netpharmaguideline.comthieme-connect.de However, the presence of a good leaving group, such as iodine in this compound, significantly alters this reactivity profile. The carbon-iodine bond at the C5 position is susceptible to cleavage and replacement by various nucleophiles, enabling a range of derivatization reactions. vulcanchem.com This facilitates the introduction of diverse functional groups onto the oxazole core. vulcanchem.comnumberanalytics.com

Functionalization at Halogenated Positions

The iodine atom at the C5 position of this compound serves as a versatile handle for functionalization through nucleophilic substitution and cross-coupling reactions. nih.govvulcanchem.com The C5-iodine bond can undergo facile substitution with a variety of oxygen, nitrogen, and sulfur nucleophiles. vulcanchem.com For example, the reaction of this compound with sodium azide (B81097) in the presence of a copper(I) catalyst affords 5-azidooxazole in high yields. vulcanchem.com

Furthermore, the iodine atom makes this compound an excellent substrate for transition metal-mediated cross-coupling reactions. researchgate.net It can participate in Suzuki couplings, and research has shown that this compound demonstrates superior reactivity in such reactions compared to more sterically hindered derivatives. vulcanchem.com Lithiation followed by quenching with iodine is a common method to produce 5-iodooxazoles, which are then used in subsequent coupling reactions like the Suzuki-Miyaura coupling to install aryl or heteroaryl groups. rsc.org For instance, a diiodinated oxazole can be selectively coupled at the more reactive C2-iodine position, leaving the C5-iodine available for subsequent transformations, or vice-versa depending on the specific substrate and conditions. mdpi.com

Preparation of Ethynyl (B1212043) Oxazoles from Halooxazoles

The synthesis of ethynyl oxazoles, which are valuable building blocks in medicinal and materials chemistry, can be effectively achieved starting from halooxazoles like this compound. chemrxiv.orgchemrxiv.org The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a primary method for this transformation.

In a typical procedure, a this compound derivative is reacted with a protected alkyne, such as trimethylsilyl (B98337) (TMS)-acetylene or triisopropylsilyl (TIPS)-acetylene, in the presence of a palladium catalyst (e.g., Pd(dba)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., TEA). chemrxiv.orguni-muenchen.de The use of iodides as substrates, compared to bromides, often results in higher yields and better selectivity in these coupling reactions. chemrxiv.org Following the coupling, the silyl (B83357) protecting group is removed under mild conditions, for instance, using potassium carbonate (K₂CO₃) for a TMS group, to yield the terminal 5-ethynyloxazole. chemrxiv.org This synthetic strategy has been used to prepare various 2-substituted-5-ethynyloxazoles. chemrxiv.org

A "halogen dance" rearrangement can also be employed to create a 4-bromo-5-iodo-substituted oxazole, which can then undergo selective coupling at the more reactive iodine position to yield a 5-ethynyl oxazole derivative. chemrxiv.orgchemrxiv.org

Advanced Synthetic Applications of 5 Iodooxazole

As Precursors to Polysubstituted Oxazoles

5-Iodooxazole and its derivatives are excellent electrophilic partners in a variety of cross-coupling reactions, providing reliable pathways to polysubstituted oxazoles. The high reactivity of the C5-iodine bond allows for efficient functionalization at this position.

Key among these methods are palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings. For instance, 2-(butylthio)-5-iodooxazole can undergo a Suzuki-Miyaura or Sonogashira reaction at the iodide position, followed by a subsequent nickel- or palladium-catalyzed coupling at the thiobutyl group, demonstrating an iterative approach to disubstituted oxazoles. ohiolink.edu This chemoselective strategy provides a significant advantage for creating unsymmetrical 2,5-disubstituted oxazoles in a one-pot synthesis. ohiolink.edu

The Sonogashira coupling, in particular, has been effectively used to introduce alkynyl substituents at the C5 position. The reaction of 2-(4-chlorophenyl)-5-iodooxazole with phenylacetylene, catalyzed by Pd(dba)₂ and CuI with P(o-furyl)₃ as a ligand, proceeds smoothly at room temperature. uni-muenchen.de Similarly, iodine-catalyzed tandem oxidative cyclization offers a practical route to 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids. organic-chemistry.org

The following table summarizes representative cross-coupling reactions using this compound derivatives as precursors.

| Reaction Type | This compound Derivative | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

| Suzuki-Miyaura | 2-(Butylthio)-5-iodooxazole | Arylboronic acid | Pd catalyst | - | 2-(Butylthio)-5-aryloxazole | - | ohiolink.edu |

| Sonogashira | 2-(Butylthio)-5-iodooxazole | Terminal alkyne | Pd catalyst | - | 2-(Butylthio)-5-alkynyloxazole | - | ohiolink.edu |

| Sonogashira | 2-(4-Chlorophenyl)-5-iodooxazole | Phenylacetylene | Pd(dba)₂, CuI, P(o-furyl)₃ | TEA, 25°C, 1h | 2-(4-Chlorophenyl)-5-(phenylethynyl)oxazole | - | uni-muenchen.de |

| Suzuki-Miyaura | Diiodooxazole | (N-Boc-pyrrol-2-yl)boronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃, Dioxane/H₂O, rt | 2-(N-Boc-pyrrol-2-yl)-4-iodooxazole | 75% | mdpi.com |

| Stille | 2,4-Dibromo-5-stannyl-oxazole | 2-Iodo-4-bromo-5-phenyloxazole | Pd catalyst | - | Tris-oxazole | 75% | ignited.in |

These transformations highlight the role of this compound as a foundational scaffold for building molecular diversity, allowing for the controlled and regioselective introduction of aryl, alkynyl, and other functional groups. ohiolink.eduorganic-chemistry.org

In the Construction of Complex Heterocyclic Scaffolds

Beyond simple substitution, this compound is instrumental in assembling more complex and biologically relevant heterocyclic architectures. Its predictable reactivity makes it a reliable component in multi-step syntheses of elaborate molecular frameworks.

The synthesis of large, oxazole-containing macrocycles, many of which are potent natural products, often leverages the reactivity of halo-oxazoles. mdpi.com this compound derivatives serve as key fragments in the convergent assembly of these complex structures. For example, in the total synthesis of the marine natural product Phorboxazole A, a convergent strategy is employed where oxazole (B20620) rings are formed late in the synthesis to couple large, pre-assembled fragments. nih.govnih.gov While many syntheses build the oxazole ring itself during the key coupling step, strategies involving the coupling of a pre-formed this compound fragment are also conceptually important for analog synthesis.

The synthesis of macrocyclic pyridyl polyoxazoles, which are known G-quadruplex stabilizers, also relies on the functionalization of oxazole building blocks. nih.gov Although many examples focus on substitution at other positions, the principles are directly applicable to this compound precursors for creating diverse macrocyclic libraries.

In the total synthesis of Diazonamide A, a structurally unique marine metabolite, fragment couplings are paramount. princeton.edu Synthetic strategies have involved the coupling of complex indole (B1671886) and oxazole-containing fragments. capes.gov.brcornellpharmacology.org A key step in one approach to Diazonamide A involves a Suzuki coupling to create a biaryl linkage, a reaction type for which this compound is an excellent substrate. princeton.educornellpharmacology.org

A modular approach allows for the synthesis of a diverse library of compounds by combining different building blocks in various combinations. This compound is an ideal platform for such strategies due to the versatility of the C-I bond. nih.gov

One powerful modular strategy involves a "halogen dance" reaction, where a this compound can be isomerized to a 4-iodooxazole (B3223780). researchgate.netnih.gov This reaction proceeds via a deprotonation/rehalogenation sequence and allows for selective functionalization at either the C4 or C5 position, starting from a common precursor. For example, treatment of a this compound with a lithium base can induce rearrangement to the 4-iodo isomer, which can then undergo a Negishi cross-coupling. This modularity was demonstrated in the synthesis of ajudazol analogues, where selective lithiation, transmetalation to zinc, and Negishi coupling were employed to build the complex structure. nih.gov

This modular approach is summarized in the table below:

| Starting Material | Key Transformation | Intermediate | Subsequent Reaction | Product Type | Reference |

| This compound derivative 40 | Halogen dance reaction (catalytic 42 ) | 4-Iodooxazole derivative 41 | Negishi cross-coupling | Highly functionalized oxazole | nih.gov |

| Unsubstituted oxazole 36 | Lithiation / Transmetalation (ZnCl₂) | Organozinc intermediate 37 | Negishi cross-coupling | 4-Substituted oxazole | nih.gov |

This approach demonstrates how this compound can be used not just for direct functionalization at C5, but also as a latent precursor to other isomers, greatly expanding the range of accessible, highly functionalized oxazole structures from a single starting point. researchgate.netnih.gov

Synthesis of Oxazole-Containing Macrocycles

Role in Convergent Synthetic Strategies

The total synthesis of Phorboxazole A provides a compelling example. nih.govnih.gov This complex natural product is assembled from three main building blocks. nih.gov In several synthetic approaches, the oxazole moieties are formed as part of the fragment-coupling strategy. nih.gov A convergent approach relies on the reliable nature of reactions like the Suzuki or Stille coupling to join these large, stereochemically rich fragments. A this compound-containing fragment would be an ideal electrophile in such a coupling. For instance, the synthesis of Phorboxazole B involved disconnecting the molecule into a C20-C38 core fragment and a C1-C19 bis(pyran) fragment, which are coupled in a later step. williams.edu

Similarly, the total synthesis of Diazonamide A showcases a highly convergent approach. princeton.educornellpharmacology.org The structure contains a complex core featuring two 12-membered macrocycles. In one synthesis, the left-hand macrocycle containing a valine-oxazole unit was constructed and then coupled to the right-hand fragment. cornellpharmacology.org A key biaryl bond in the molecule is often formed using a Suzuki reaction, highlighting the importance of having a reliable halo-aromatic handle, such as a this compound, to ensure the success of these advanced, fragment-joining reactions. princeton.educornellpharmacology.org

These examples underscore the strategic importance of this compound. By incorporating it into a key fragment, synthetic chemists can confidently plan for a robust and high-yielding late-stage coupling to assemble some of the most complex molecules known.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The reaction pathways of 5-iodooxazole are diverse, encompassing radical-mediated transformations, ionic rearrangements, and concerted cycloadditions. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic strategies.

Radical Mechanisms in Photochemical Reactions

Photochemical activation of this compound and its derivatives can initiate radical-based reaction cascades. For instance, the synthesis of 2,4-diaryl-5-iodoxazoles from O-(β-arylethyl) arylimidates under irradiation with a tungsten lamp proceeds through a proposed radical mechanism. researchgate.net The reaction is initiated by the formation of an N-iodoimidate, which upon homolytic cleavage of the N–I bond, generates an iminyl radical. researchgate.net This radical intermediate then undergoes a 1,5-hydrogen shift, followed by C–I bond formation with an iodine source. Subsequent nucleophilic cyclization, oxidation, and iodination lead to the final this compound product. researchgate.net

The generation of radical anions from aryl diazoesters via an electro-photochemical (EPC) process has also been explored for the synthesis of oxazoles. nih.gov This method, which operates without the need for catalysts or supporting electrolytes, involves the formation of a carbene radical anion that reacts with nitriles to form the oxazole (B20620) ring. nih.gov

Mechanistic Pathways of Halogen Dance Rearrangements

The halogen dance rearrangement is a notable transformation of halo-substituted aromatic and heteroaromatic compounds, involving the migration of a halogen atom to a different position on the ring. wikipedia.org For 5-iodooxazoles, this rearrangement provides a pathway to synthetically useful 4-iodooxazoles. researchgate.netresearchgate.net The mechanism of the lithium diisopropylamide (LDA)-mediated halogen dance of this compound is proposed to occur via two competing pathways. researchgate.netresearchgate.net

One pathway involves the deprotonation at the C4-position of this compound to form an intermediate that ultimately yields 4-iodo-5-lithiooxazole, which upon quenching gives the rearranged product. researchgate.net The second pathway is a lithium-iodide exchange at the C5-position, leading to a reduced, non-iodinated oxazole. researchgate.net The balance between these two pathways is influenced by reaction conditions, including the choice of base. researchgate.net Studies have shown that while LDA can promote the halogen dance, other bases like potassium hexamethyldisilazide (KHMDS) and sodium hexamethyldisilazide (NaHMDS) are unreactive under similar conditions. researchgate.net The use of n-butyllithium (n-BuLi) predominantly leads to the reductive dehalogenation product. researchgate.net

The driving force for the halogen dance is the formation of a more thermodynamically stable carbanionic intermediate. wikipedia.org In some systems, the rearrangement is facilitated by a catalytic amount of a halogen carrier, which propagates the reaction through a polar chain process. wikipedia.org

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results |

| 1 | LDA | 1.5 | THF | -78 | 4-Iodooxazole (B3223780) (35%), Oxazole (31%) researchgate.net |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction researchgate.net |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction researchgate.net |

| 4 | NaNH₂ | 3.0 | DMF | 0 | No reaction researchgate.net |

| 5 | NaNH₂ | 1.5 | NH₃ | -78 | No reaction researchgate.net |

| 6 | KH | 2.0 | THF | 0 | No reaction researchgate.net |

| 7 | KDA | 1.5 | THF | -78 | This compound (46%), Oxazole (54%) researchgate.net |

| 8 | n-BuLi | 1.0 | THF | -78 | Oxazole (98%) researchgate.net |

Data sourced from mechanistic studies on the halogen dance rearrangement of iodooxazoles. researchgate.net

Nitrene Transfer Processes in Cycloaddition Reactions

Cycloaddition reactions involving this compound can proceed through various mechanisms, including those involving nitrene transfer. A gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has been developed to synthesize fully-substituted oxazoles. rsc.orgrsc.orgnih.gov A plausible mechanism for this reaction involves a nitrene transfer process. rsc.orgrsc.orgnih.gov The gold catalyst coordinates to the alkynyl triazene (B1217601), which is then attacked by the dioxazole. rsc.org This is followed by a ring fragmentation to form a gold carbene species. rsc.org An intramolecular nucleophilic cyclization then occurs, leading to the formation of the oxazole ring and regeneration of the gold catalyst. rsc.org The resulting triazenyl-substituted oxazole can be subsequently converted to an iodo-oxazole derivative. rsc.orgrsc.orgnih.gov

Computational Chemistry and Spectroscopic Analysis of Reactivity

Computational chemistry and spectroscopic techniques are invaluable tools for understanding the electronic structure and reactivity of this compound. These methods provide detailed insights that complement experimental findings.

Electronic Structure Computations

The electronic properties of the this compound ring are significantly influenced by the presence of the iodine atom. The iodine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density at adjacent carbon atoms. vulcanchem.com This is coupled with resonance stabilization that maintains the aromaticity of the ring. vulcanchem.com

Energy Profiles of Transformation Pathways

Computational modeling of reaction pathways allows for the determination of activation energies and the relative stabilities of intermediates and transition states. For the halogen dance rearrangement of this compound, computational studies can help to rationalize the observed product distributions with different bases by calculating the energy profiles of the competing deprotonation and lithium-halogen exchange pathways. researchgate.net

In the context of cycloaddition reactions, the activation energy for the reaction of oxazoles with dienophiles has been calculated to be approximately 28 kcal/mol, with the reaction being exothermic by about 19.7 kcal/mol. epdf.pub The electron-deficient nature of the iodinated oxazole ring is expected to accelerate the rates of cycloaddition reactions by a factor of 3 to 5 compared to the unsubstituted oxazole. vulcanchem.com

Future Research Directions and Synthetic Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-iodooxazole and its derivatives is an area ripe for innovation, with a strong emphasis on improving efficiency and sustainability. Current methods, such as the direct electrophilic iodination of oxazole (B20620) precursors using reagents like N-iodosuccinimide, provide moderate yields of 60-75%. vulcanchem.com While effective, these methods can generate significant waste. Future research is directed towards greener alternatives that minimize hazardous byproducts and improve atom economy.

One promising avenue is the refinement of multicomponent reactions. For instance, adapting the Van Leusen oxazole synthesis, which combines aldehydes and tosylmethyl isocyanide (TosMIC), by using iodine-containing aldehydes or implementing a post-synthetic iodination step, can provide targeted access to 5-iodooxazoles. vulcanchem.com The integration of sustainable technologies like microwave irradiation has already shown promise in this area, capable of boosting yields to 85% while drastically reducing reaction times. vulcanchem.com

Further exploration into calcium-catalyzed elimination-cyclization reactions presents another sustainable route. nih.gov These methods use earth-abundant metals and environmentally benign solvents, aligning with the principles of green chemistry. nih.govnih.gov The development of one-pot procedures that combine oxazole formation with subsequent functionalization, such as a Suzuki-Miyaura coupling, is also a key target for creating diverse oxazole libraries from simple, commercially available starting materials like carboxylic acids, amino acids, and boronic acids. beilstein-journals.org Photocatalysis, using visible light to drive reactions, also represents a frontier for creating these scaffolds under mild, eco-friendly conditions. nih.govchemrxiv.org

Exploration of New Catalytic Systems for Functionalization

The functionalization of this compound heavily relies on transition metal catalysis, with palladium-based systems being the most prevalent. vulcanchem.comignited.in However, the future of this field lies in the exploration and implementation of novel and more sustainable catalytic systems. Research into catalysts based on more abundant and less toxic metals like copper, nickel, and iron is a significant priority. acs.orgjsynthchem.com

Recent studies have demonstrated the efficacy of copper(I) iodide (CuI) in mediating C-N coupling reactions of iodo-oxazoles, particularly when used with additives like silver benzoate (B1203000) and specialized ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073). researchgate.netresearchgate.netnih.gov Nickel-catalyzed cross-coupling reactions, including Negishi and Suzuki-Miyaura couplings, are also gaining traction for their ability to form C-C bonds with various organozinc reagents and boronic acids, respectively. ohiolink.eduijpsonline.comresearchgate.net An efficient nickel catalyst system has been developed for the carboxylation of organozinc reagents, showcasing the versatility of alternative metals. acs.org

Furthermore, the development of recoverable nanocatalysts, such as copper complexes immobilized on magnetic nanoparticles, offers a compelling green alternative. jsynthchem.com These systems combine high efficiency with the ability to be easily separated and reused for multiple reaction cycles, significantly reducing waste and catalyst cost. jsynthchem.com Gold catalysis has also emerged as a powerful tool, enabling domino reactions that transform simple starting materials like propargylic amides into highly functionalized oxazoles. organic-chemistry.org

Expanding the Scope of Cross-Coupling Partners and Reaction Types

The C5-iodine bond in this compound is an excellent handle for a variety of cross-coupling reactions, making it a versatile substrate for constructing complex molecules. vulcanchem.com The superior leaving group ability of iodine compared to bromine or chlorine allows these reactions to proceed under milder conditions. vulcanchem.com While foundational reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are well-established, significant opportunities exist to broaden the scope of both coupling partners and reaction types. vulcanchem.comohiolink.edu

Future work will likely focus on engaging a wider array of organometallic reagents. Expanding beyond typical arylboronic acids in Suzuki couplings to include alkyl, vinyl, and heteroarylboronic acids is an active area of research. acs.orgyoutube.comlibretexts.org Similarly, the Sonogashira reaction, which couples terminal alkynes, can be further exploited by using a more diverse set of functionalized alkynes to introduce valuable structural motifs. chemrxiv.orguni-muenchen.de Research into Negishi couplings with various organozinc reagents and Stille reactions with organostannanes continues to provide new avenues for creating 2,5-disubstituted oxazoles. nih.govacs.org

Moreover, exploring entirely new reaction manifolds is crucial. Direct C-H arylation, which avoids the pre-functionalization of coupling partners, represents a more atom-economical approach to biaryl synthesis. acs.orgacs.org Photocatalytic methods are also emerging as a powerful strategy for forging new bonds under exceptionally mild conditions, including the potential for novel cycloaddition chemistries. chemrxiv.org The development of catalyst-controlled regioselective couplings for dihalo-oxazoles further allows for the sequential and site-specific introduction of different functional groups, enabling the modular construction of highly complex and diverse oxazole arrays. acs.org

A summary of established cross-coupling reactions for this compound is presented below.

| Reaction Type | Catalyst/Reagents | Typical Yield | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 75-88% | vulcanchem.com |

| Sonogashira | Pd(PPh₃)₄, CuI | 68-72% | vulcanchem.com |

| Buchwald-Hartwig | CuI, 4,7-dimethoxy-1,10-phen | 63-77% | vulcanchem.com |

| Negishi | Ni or Pd catalysts, Organozinc reagents | Varies | ohiolink.edu |

| Stille | Pd(PPh₃)₄, CuCl | 90% (example) | nih.gov |

Targeted Synthesis of Architecturally Diverse Oxazole Derivatives

The this compound core is a launchpad for synthesizing architecturally diverse and complex oxazole-containing molecules, many of which are found in biologically active natural products. nih.govmdpi.com Future research will focus on leveraging the reactivity of the C-I bond to build intricate molecular frameworks that are otherwise difficult to access.

An iterative cross-coupling strategy is a powerful approach, where sequential reactions at different positions of the oxazole ring allow for the controlled assembly of poly-oxazole chains. ohiolink.eduresearchgate.net For example, a Suzuki-Miyaura or Sonogashira reaction at the C5-iodide can be followed by a second coupling at another position (e.g., C2), enabling the synthesis of complex di-substituted oxazoles. ohiolink.edu This modularity is essential for creating libraries of compounds for drug discovery and materials science. researchgate.net

The "halogen dance" rearrangement is another key transformation, allowing for the migration of the iodine atom from the C5 to the C4 position upon treatment with a strong base like lithium diisopropylamide (LDA). researchgate.netresearchgate.net This provides access to 4-iodooxazoles, which can then undergo a different set of functionalization reactions, dramatically expanding the range of accessible substitution patterns. researchgate.net The synthesis of fully substituted oxazoles through multicomponent reactions or one-pot sequences combining cyclization and cross-coupling also represents a highly efficient method for generating molecular diversity. beilstein-journals.orgresearchgate.net These strategies are crucial for accessing novel chemical space and synthesizing complex natural product analogues, such as those related to phorbazoles or hennoxazole A. nih.govmdpi.com

Advanced Mechanistic Studies and Computational Modeling

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is critical for optimizing existing methods and designing new, more efficient transformations. Advanced mechanistic studies, combining experimental techniques with computational modeling, are essential for elucidating the intricate pathways of these reactions.

One area of focus is the "halogen dance" rearrangement, where 5-iodooxazoles isomerize to 4-iodooxazoles. researchgate.net Mechanistic investigations have explored the role of the base and the reaction intermediates, comparing the process to that of related 5-bromooxazoles. researchgate.netresearchgate.net Computational studies can provide valuable insights into the transition states and energy barriers of such rearrangements, helping to refine reaction conditions for improved yields and selectivity. researchgate.net

For cross-coupling reactions, computational modeling can help elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. libretexts.org Understanding how the electronic properties of the this compound ring and the nature of the catalyst's ligands influence each step is key to developing more active and selective catalysts. vulcanchem.comlibretexts.org For instance, density functional theory (DFT) calculations can be used to model metallacycle intermediates in cycloaddition reactions or to predict the regioselectivity of C-H activation processes. organic-chemistry.org Similarly, in photocatalytic reactions, mechanistic studies involving radical trapping experiments and electron paramagnetic resonance (EPR) spectroscopy, supported by computational models, can clarify the role of radical intermediates and charge-transfer complexes, paving the way for the rational design of new photoredox systems. chemrxiv.org

Q & A

Basic Research Question: What are the optimal synthetic routes for 5-Iodooxazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves iodination of oxazole derivatives. Key methods include:

- Direct electrophilic iodination using iodine monochloride (ICl) in acetic acid, optimized at 0–5°C to minimize side reactions .

- Metal-mediated cross-coupling , such as Sonogashira coupling, where iodination is achieved via halogen exchange reactions with palladium catalysts .

Yield optimization requires precise control of stoichiometry (e.g., 1.2 equivalents of ICl), temperature, and solvent polarity. Characterization via / NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity .

Advanced Research Question: How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations can model the electronic structure of this compound to predict its reactivity. Key steps include:

- Calculating frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Simulating transition states in palladium-catalyzed reactions to assess activation barriers and regioselectivity .

- Validating computational results against experimental data (e.g., kinetic isotope effects or Hammett plots) to refine predictive accuracy .

Researchers should use software like Gaussian or ORCA, with basis sets (e.g., B3LYP/6-311++G**) optimized for halogenated heterocycles .

Basic Research Question: What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for distinguishing the iodo-substituted carbon (typically deshielded at δ 90–100 ppm) .

- Infrared (IR) Spectroscopy : The C-I stretch appears as a weak band near 500–600 cm, though overlapping with other vibrations necessitates complementary techniques .

- X-ray Crystallography : Resolves regiochemical ambiguities and confirms crystal packing effects on reactivity .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) detects molecular ion peaks and fragmentation patterns unique to iodoheterocycles .

Advanced Research Question: How can researchers resolve contradictions in reported catalytic activities of this compound in Suzuki-Miyaura couplings?

Methodological Answer:

Contradictions often arise from variations in:

- Catalyst Systems : Compare Pd(PPh) vs. Pd(OAc) with ligands like SPhos. Systematic screening of ligand-to-metal ratios can identify optimal conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than nonpolar solvents (e.g., toluene). Conduct kinetic studies under controlled conditions .

- Substrate Scope : Use meta-analyses to assess whether discrepancies stem from electron-deficient vs. electron-rich coupling partners. Statistical tools like ANOVA can quantify significance .

Basic Research Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset temperatures (~150°C). Store at –20°C in amber vials to prevent photodegradation .

- Moisture Sensitivity : Karl Fischer titration quantifies hygroscopicity; desiccants like molecular sieves are recommended for long-term storage .

- Oxidative Stability : Monitor via cyclic voltammetry to identify redox-active degradation products .

Advanced Research Question: How does the electronic nature of this compound influence its utility in medicinal chemistry lead optimization?

Methodological Answer:

- Bioisosteric Replacement : Compare this compound with bromo/chloro analogs in binding assays (e.g., SPR or ITC) to evaluate halogen bonding efficacy .

- SAR Studies : Synthesize derivatives with electron-withdrawing/donating groups and correlate Hammett constants () with biological activity (e.g., IC) .

- Metabolic Stability : Use hepatic microsome assays to assess iodine’s impact on cytochrome P450 interactions .

Advanced Research Question: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic iodination steps, reducing byproducts .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) and recover iodine via sublimation .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and ensure reproducibility .

Basic Research Question: How should researchers handle conflicting crystallographic data on this compound polymorphs?

Methodological Answer:

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphic forms .

- Differential Scanning Calorimetry (DSC) : Detect phase transitions and validate thermodynamic stability .

- Dynamic Vapor Sorption (DVS) : Assess humidity-induced polymorphic shifts .

Advanced Research Question: What are the ethical and safety considerations when handling this compound in vivo studies?

Methodological Answer:

- Toxicology Screening : Conduct acute toxicity assays (OECD 423) to establish LD and NOAEL values .

- Waste Disposal : Follow ICH guidelines for halogenated waste, using activated carbon filtration or sodium thiosulfate treatment .

- Institutional Approval : Submit protocols to animal ethics committees, emphasizing alternatives like zebrafish models to reduce mammalian use .

Advanced Research Question: How can machine learning models predict novel applications of this compound in materials science?

Methodological Answer:

- Dataset Curation : Compile experimental data (e.g., bandgap, solubility) into structured databases for training .

- Feature Engineering : Use descriptors like molecular weight, halogen bond strength, and dipole moments .

- Validation : Compare ML-predicted properties (e.g., conductivity) with empirical measurements to refine algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products